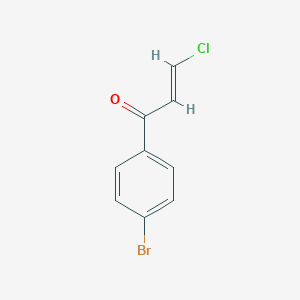
1-(4-bromophenyl)-3-chloroprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4’-Bromo-3-chloroacrylophenone: is an organic compound characterized by the presence of bromine and chlorine atoms attached to an acrylophenone structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Bromo-3-chloroacrylophenone typically involves the bromination and chlorination of an acrylophenone precursor. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent and a suitable chlorinating agent under controlled conditions. The reaction is carried out in a polar solvent, such as water, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of trans-4’-Bromo-3-chloroacrylophenone may involve large-scale bromination and chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of environmentally benign solvents and reagents is preferred to minimize the environmental impact.
化学反応の分析
Types of Reactions: trans-4’-Bromo-3-chloroacrylophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted acrylophenones.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohols or alkanes.
科学的研究の応用
Chemistry: trans-4’-Bromo-3-chloroacrylophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of halogenated acrylophenones on biological systems. It is also used in the development of new biochemical assays .
Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .
Industry: In the industrial sector, trans-4’-Bromo-3-chloroacrylophenone is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
作用機序
The mechanism of action of trans-4’-Bromo-3-chloroacrylophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates and subsequent modification of biological macromolecules .
類似化合物との比較
4-Bromoacetophenone: Similar in structure but lacks the chlorine atom.
3-Chloroacetophenone: Similar in structure but lacks the bromine atom.
4’-Bromo-3-chlorobenzophenone: Contains both bromine and chlorine atoms but has a different core structure.
Uniqueness: trans-4’-Bromo-3-chloroacrylophenone is unique due to the presence of both bromine and chlorine atoms on the acrylophenone structure. This dual halogenation provides distinct reactivity and properties compared to its mono-halogenated counterparts. The combination of these halogens allows for a broader range of chemical transformations and applications .
特性
CAS番号 |
17306-04-6 |
|---|---|
分子式 |
C9H6BrClO |
分子量 |
245.5 g/mol |
IUPAC名 |
(E)-1-(4-bromophenyl)-3-chloroprop-2-en-1-one |
InChI |
InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-6H/b6-5+ |
InChIキー |
RXPBSMJSLNBUBZ-AATRIKPKSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C=CCl)Br |
異性体SMILES |
C1=CC(=CC=C1C(=O)/C=C/Cl)Br |
正規SMILES |
C1=CC(=CC=C1C(=O)C=CCl)Br |
同義語 |
(E)-4'-Bromo-β-chloroacrylophenone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















